molecular formula C16H30N4O2 B4020027 1,2-ethanediylbis[(1-piperidinylmethyl)formamide]

1,2-ethanediylbis[(1-piperidinylmethyl)formamide]

Cat. No. B4020027
M. Wt: 310.44 g/mol
InChI Key: LVRJYOIKHPLLSZ-UHFFFAOYSA-N
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Description

1,2-Ethanediylbis[(1-piperidinylmethyl)formamide] is a chemical compound with potential interest in various scientific fields due to its unique structure and properties. While direct studies on this compound are scarce, insights can be drawn from research on related compounds and formamide derivatives.

Synthesis Analysis

The synthesis of related piperidine and formamide derivatives often involves complex reactions, including N-formylation and coupling reactions. For instance, compounds similar to 1,2-ethanediylbis[(1-piperidinylmethyl)formamide] could be synthesized through reactions involving piperazine derivatives and formamides under specific conditions to achieve high selectivity and yield (Wang et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of compounds like 1,2-ethanediylbis[(1-piperidinylmethyl)formamide] reveals intricacies such as intramolecular hydrogen bonding and symmetry. For example, a related compound exhibited crystallographically imposed inversion symmetry with significant intramolecular hydrogen bonding (Wang, Huang, & Tang, 2006).

Chemical Reactions and Properties

Formamide derivatives participate in diverse chemical reactions, highlighting the versatility of these compounds. They have been used as nucleophiles in reactions leading to densely substituted pyridines, indicating the potential for 1,2-ethanediylbis[(1-piperidinylmethyl)formamide] to undergo similar transformations (Weng, Kuai, Lv, & Cheng, 2018).

Physical Properties Analysis

The physical properties of formamide and its derivatives, such as density and viscosity, have been extensively studied. These properties are influenced by molecular interactions and can provide insights into the behavior of 1,2-ethanediylbis[(1-piperidinylmethyl)formamide] in different conditions (Nain, 2007).

Chemical Properties Analysis

The chemical behavior of formamide derivatives is closely related to their structure, with the functional groups playing a crucial role in determining reactivity. Studies on related compounds have shown that variations in substituents can significantly impact their chemical properties and reactions (Nain, 2008).

properties

IUPAC Name

N-[2-[formyl(piperidin-1-ylmethyl)amino]ethyl]-N-(piperidin-1-ylmethyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O2/c21-15-19(13-17-7-3-1-4-8-17)11-12-20(16-22)14-18-9-5-2-6-10-18/h15-16H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRJYOIKHPLLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN(CCN(CN2CCCCC2)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[formyl(piperidin-1-ylmethyl)amino]ethyl]-N-(piperidin-1-ylmethyl)formamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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